molecular formula C11H22N2O2 B1302325 tert-butyl (1R,2S)-2-aminocyclohexylcarbamate CAS No. 364385-54-6

tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

Cat. No.: B1302325
CAS No.: 364385-54-6
M. Wt: 214.3 g/mol
InChI Key: AKVIZYGPJIWKOS-DTWKUNHWSA-N
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Description

Tert-butyl (1R,2S)-2-aminocyclohexylcarbamate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, also known as a precursor in the synthesis of various pharmaceuticals, particularly as an intermediate in the production of Edoxaban, has garnered attention due to its biological activity. Edoxaban is a direct oral anticoagulant used primarily for the prevention and treatment of thromboembolic disorders. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C16H29N3O
  • CAS Number : 365998-36-3
  • Molecular Weight : 285.43 g/mol

Structure

The compound has a unique stereochemistry that contributes to its biological activity. The presence of the tert-butyl group enhances lipophilicity, influencing absorption and distribution in biological systems.

Anticoagulant Properties

This compound is primarily recognized for its role as an intermediate in the synthesis of Edoxaban, which functions as a factor Xa inhibitor. This mechanism is crucial for its anticoagulant effects:

  • Mechanism of Action : Edoxaban inhibits factor Xa, an essential component in the coagulation cascade, thereby reducing thrombin generation and preventing clot formation.

Case Studies

  • Clinical Efficacy : A study by Nehaj et al. (2020) demonstrated that Edoxaban significantly affects TRAP-dependent platelet aggregation, indicating its effectiveness in managing thrombotic conditions .
  • Comparative Studies : Research comparing Edoxaban with other anticoagulants showed that it offers similar efficacy with a favorable safety profile, particularly in patients with non-valvular atrial fibrillation .

Biological Activity Data

PropertyValue
BBB PermeabilityNo
P-glycoprotein SubstrateYes
CYP InhibitionNone
Log Kp (Skin Permeation)-10.08 cm/s
Log Po/w (iLOGP)1.92

Synthesis and Applications

The synthesis of this compound involves several steps:

  • Starting Materials : The reaction typically starts with benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate.
  • Reaction Conditions : The reaction is conducted under hydrogen atmosphere using palladium on carbon (Pd-C) as a catalyst to facilitate the reduction process .
  • Final Product Yield : The overall yield from this synthetic route can reach approximately 85%, depending on the conditions applied during synthesis .

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVIZYGPJIWKOS-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363876
Record name tert-Butyl [(1R,2S)-2-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364385-54-6, 184954-75-4
Record name tert-Butyl [(1R,2S)-2-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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